Stereochemical Configuration: rac-(2R,6R) vs. rac-(2S,6R) Diastereomer – Different Relative Stereochemistry at C-6
The target compound possesses (2R*,6R*) relative configuration (trans relationship between C-2 allyl and C-6 methyl), as confirmed by the canonical SMILES C=C[C@@H]1CC=C[C@@H](C)N1 . The alternative racemic diastereomer rac-(2S,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 1055027-42-3, ChemBridge BB-4000083) has a cis relative configuration, with canonical SMILES C=C[C@H]1CC=C[C@@H](C)N1 . These two diastereomers are not interconvertible without breaking and reforming covalent bonds. For applications in asymmetric synthesis or chiral ligand development, the trans-configured racemate provides a different spatial orientation of the nitrogen lone pair and allyl π-system relative to the cis form, which can affect metal chelation geometry and enantioselectivity outcomes in catalytic reactions .
| Evidence Dimension | Relative stereochemistry (C-2/C-6 configuration) |
|---|---|
| Target Compound Data | (2R*,6R*) trans configuration; racemic mixture of (2R,6R) and (2S,6S) enantiomers; CAS 1932378-44-3 |
| Comparator Or Baseline | rac-(2S,6R): (2R*,6S*) cis configuration; racemic mixture of (2S,6R) and (2R,6S) enantiomers; CAS 1055027-42-3 |
| Quantified Difference | Diastereomeric relationship – different relative configuration at C-6; distinct MDL numbers (MFCD00456364 vs. MFCD03002186); different CAS registry numbers |
| Conditions | Structural identity established by canonical SMILES, InChI Key, and MDL number comparison from vendor certificates of analysis |
Why This Matters
Selection of the correct diastereomer is mandatory for reproducible SAR: cis- and trans-2,6-disubstituted tetrahydropyridines produce geometrically distinct elaborated analogs upon N-functionalization or double-bond modification, and cannot be substituted for one another in synthetic or screening workflows.
